2-フェネチルグルクロニド

説明

Synthesis Analysis

The synthesis of 2-Phenethyl Glucuronide involves the conjugation of phenethyl derivatives with glucuronic acid. A specific example includes the synthesis of β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylethylalcohol, using methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate as a glucuronyl donor and boron trifluoride diethyl ether complex as a Lewis acid catalyst (Kanamori et al., 2017).

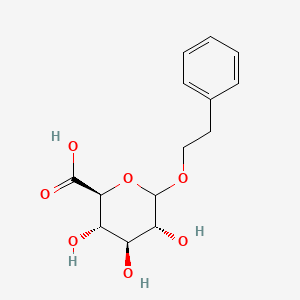

Molecular Structure Analysis

The molecular structure of glucuronides, including 2-Phenethyl Glucuronide, is characterized by the conjugation of glucuronic acid to phenethylamine derivatives. The spectral data, including infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS), provide insights into the molecular configuration and functional groups present in these compounds (Shu & Lawrence, 1994).

Chemical Reactions and Properties

Glucuronides, including 2-Phenethyl Glucuronide, undergo various chemical reactions, such as oxidation and conjugation, which are fundamental to their role in detoxification processes. The enzymatic synthesis of glucuronides and their detection methodologies are critical for understanding their chemical properties and biological reactivity (Stachulski & Meng, 2013).

Physical Properties Analysis

The physical properties of 2-Phenethyl Glucuronide, such as solubility, melting point, and hydrophilicity, are influenced by the glucuronic acid moiety, which increases water solubility and facilitates the excretion of these compounds from the body. The hydrophilic nature of glucuronides plays a significant role in their function as detoxifying agents.

Chemical Properties Analysis

The chemical properties of 2-Phenethyl Glucuronide are defined by its reactivity and stability under physiological conditions. Glucuronides are typically considered detoxification products because they are less active biologically or chemically than their parent compounds and are excreted rapidly. However, some glucuronides may have pharmacological activity or contribute to the toxicity of their parent compounds (Ritter, 2000).

科学的研究の応用

医薬品化学

2-フェネチルアミンモチーフは、2-フェネチルグルクロニドを含め、単純な開鎖構造からより複雑な多環式分子配列まで、自然界に広く存在します {svg_1}. このモチーフは、その誘導体が重要な治療標的となっているため、医薬品化学において中心的な役割を果たしています {svg_2}.

神経伝達

この部分の重要性は、ドーパミン、ノルエピネフリン、エピネフリンなどの内因性カテコールアミンが、ドーパミン神経に重要な役割を果たし、随意運動、ストレス、または気分に影響を与えることから、最もよく例証されています {svg_3}.

天然アルカロイド

モルヒネ、(S)-レチクリン、ベルベリンなど、いくつかの天然に存在するアルカロイドは、2-フェネチルアミンユニットを含んでおり、その天然の生合成経路から派生したより複雑な環状骨格を形成しています {svg_4}.

レクリエーションの使用

治療上の用途が注目されていることに加えて、2-フェネチルアミン部分を含む長いアルカロイドリストのレクリエーションの使用について言及する価値があります {svg_5}. これらの「デザイナードラッグ」は、薬物乱用関連の症状の原因となっています {svg_6}.

解毒

2-フェネチルグルクロニドを含むグルクロニドは、最も重要な第2相異物代謝物のクラスであり、通常は解毒の役割を果たします {svg_7}.

プロドラッグ

特に抗がん剤の細胞毒性を軽減するために、グルクロニドプロドラッグの使用が著しく増加しています {svg_8}. これには、カルボン酸のO-アシルグルクロニド代謝物が含まれます {svg_9}.

将来の方向性

The future directions of research on 2-Phenethyl Glucuronide could involve further exploration of its therapeutic potential. The 2-phenethylamine motif, which is a key component of 2-Phenethyl Glucuronide, presents a vast therapeutic chemical space . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

作用機序

Target of Action

2-Phenethyl Glucuronide is a derivative of 2-Phenethylamine, which is known to interact with various targets including adrenoceptors, dopamine receptors, and monoamine oxidase (MAO) . .

Mode of Action

Its parent compound, 2-phenethylamine, is known to interact with its targets, leading to various physiological effects

Biochemical Pathways

For instance, it is synthesized via the Shikimate pathway in yeast, which involves the conversion of phosphoenolpyruvate and erythrose-4-phosphate to shikimate, which is then converted to phenylpyruvate .

Pharmacokinetics

Glucuronides, in general, are known to be important in phase ii metabolism, which involves the conjugation of substances for easier excretion . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Phenethyl Glucuronide would likely be influenced by this metabolic role.

Result of Action

Glucuronides are typically involved in detoxification processes, aiding in the excretion of substances from the body .

Action Environment

The action of 2-Phenethyl Glucuronide, like other glucuronides, can be influenced by various environmental factors. For instance, the activity of the enzymes involved in glucuronidation can be affected by factors such as pH and temperature . .

特性

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-phenylethoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7/c15-9-10(16)12(13(18)19)21-14(11(9)17)20-7-6-8-4-2-1-3-5-8/h1-5,9-12,14-17H,6-7H2,(H,18,19)/t9-,10-,11+,12-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXLLXLCNONZRH-ZAOAHOKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。